molecular formula C8H5N3O3 B597198 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid CAS No. 13629-38-4

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Cat. No.: B597198
CAS No.: 13629-38-4
M. Wt: 191.146
InChI Key: LCJNBIUQZLEFRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often involve heating with methanol sodium (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and catalyst conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and specific biological activities.

Biological Activity

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H5_5N3_3O3_3
  • CAS Number : 13629-38-4
  • Physical Form : Pale-yellow to yellow-brown solid
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Various synthetic pathways have been explored, with specific attention to optimizing yields and purity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Properties

The compound has also been investigated for its antiviral activity. It has demonstrated potential against viruses such as HIV and influenza. In vitro studies suggest that it may inhibit viral replication by targeting specific viral enzymes .

Anticancer Effects

Several studies have highlighted the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and suppression of oncogenic signaling pathways. Notably, compounds with structural similarities have been shown to target the EPH receptor family, which is often overexpressed in tumors .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Mycobacterium tuberculosis with an IC50 value of 32 μM .
Antiviral ResearchShowed reduction in HIV replication in C8166 cells at concentrations between 4 to 20 μg/mL .
Cancer Cell ApoptosisInduced apoptosis in A431 vulvar epidermal carcinoma cells with a significant decrease in cell viability .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and viral replication.
  • Signal Transduction Modulation : It can modulate signaling pathways related to cell survival and apoptosis.
  • DNA Interaction : Potential interactions with DNA may disrupt replication in cancer cells .

Properties

IUPAC Name

8-oxo-7H-pyrido[2,3-d]pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-5-4(2-1-3-9-5)6(8(13)14)10-11-7/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJNBIUQZLEFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856592
Record name 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13629-38-4
Record name 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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